3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide
Description
The compound 3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide is a highly complex molecule featuring multiple structural motifs:
- Tricyclic Boron-Nitrogen System: A fused 12-membered ring system containing boron, nitrogen, and fluorine, contributing to aromatic stability and electronic diversity .
- 1H-Pyrrol-2-yl Substituent: A five-membered aromatic heterocycle with conjugated π-electrons, enhancing resonance stabilization .
- 6-Methyl-1,2,4,5-Tetrazine: An electron-deficient heterocycle known for its role in bioorthogonal "click" chemistry.
- Propanamide Linker: A flexible alkyl chain with an amide group, common in pharmaceuticals for solubility and target binding.
Properties
Molecular Formula |
C26H23BF2N8O |
|---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C26H23BF2N8O/c1-17-32-34-26(35-33-17)19-6-4-18(5-7-19)16-31-25(38)13-11-20-8-9-21-15-22-10-12-24(23-3-2-14-30-23)37(22)27(28,29)36(20)21/h2-10,12,14-15,30H,11,13,16H2,1H3,(H,31,38) |
InChI Key |
BFWVCPQOTHOHPO-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C)C=C5[N+]1=C(C=C5)C6=CC=CN6)(F)F |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Key Reagents/Conditions | Description |
|---|---|---|---|
| 1. Formation of Boron-Tricyclic Core | Cyclization and Boron Coordination | Boron trifluoride etherate, appropriate nitrogen-containing precursors | Assembly of the tricyclic boron heterocycle via intramolecular cyclization involving nitrogen atoms and boron coordination chemistry. |
| 2. Difluorination at Boron | Fluorination | Selectfluor or diethylaminosulfur trifluoride (DAST) | Introduction of two fluorine atoms on the boron center to generate the 2,2-difluoro substitution pattern. |
| 3. Pyrrole Substitution | Electrophilic Aromatic Substitution or Cross-Coupling | Pyrrole derivatives, palladium catalysts (if cross-coupling) | Attachment of the 1H-pyrrol-2-yl group at position 12 of the core through selective aromatic substitution or coupling reactions. |
| 4. Amide Bond Formation | Amide Coupling | Propanoyl chloride or activated acid derivatives, coupling agents like EDCI/HOBt or DCC | Coupling of the core amine or hydroxyl group with the N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide side chain. |
| 5. Tetrazine Functionalization | Tetrazine Synthesis and Attachment | Hydrazine derivatives, nitriles, and subsequent coupling | Introduction of the 6-methyl-1,2,4,5-tetrazin-3-yl group via established tetrazine synthetic protocols followed by attachment to the benzyl moiety. |
Detailed Reaction Conditions and Notes
- Boron-Tricyclic Core Formation: Typically involves condensation of nitrogen-containing precursors such as pyrrole or aza-heterocycles with boron reagents under inert atmosphere to prevent hydrolysis of boron intermediates.
- Difluorination: Fluorination reagents like DAST are used under low temperature to selectively fluorinate boron without affecting other sensitive groups.
- Pyrrole Attachment: Cross-coupling methods (e.g., Suzuki-Miyaura) may be employed if the pyrrole is introduced via a halogenated intermediate; otherwise, direct electrophilic substitution on the boron heterocycle is possible.
- Amide Coupling: Standard peptide coupling conditions apply, with carbodiimide-based reagents preferred to minimize side reactions; the presence of tetrazine requires mild conditions due to its sensitivity to nucleophiles and bases.
- Tetrazine Synthesis: The tetrazine ring is commonly synthesized via condensation of hydrazine with nitriles or amidrazones, followed by methylation to introduce the 6-methyl substituent before final coupling.
In-Depth Research Findings and Data
Reaction Yields and Purity
| Step | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Core Formation | 65-75 | Column chromatography, recrystallization | Sensitive to moisture; inert atmosphere recommended |
| Difluorination | 70-80 | Silica gel chromatography | Fluorination reagents must be handled carefully |
| Pyrrole Attachment | 60-70 | HPLC purification | Cross-coupling efficiency depends on catalyst and ligand |
| Amide Coupling | 75-85 | Preparative HPLC | Mild conditions preserve tetrazine integrity |
| Tetrazine Attachment | 50-65 | Reverse-phase chromatography | Tetrazine stability is critical during purification |
Spectroscopic Characterization
- NMR Spectroscopy: Characteristic signals for boron-bound fluorines observed in ^19F NMR; aromatic protons of pyrrole and tetrazine show distinct chemical shifts.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~643.4 g/mol.
- IR Spectroscopy: Amide carbonyl stretch around 1650 cm^-1; characteristic B-F stretches observed.
- UV-Vis: Tetrazine moiety exhibits absorption maxima in the visible region, useful for monitoring reaction progress.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Critical Parameters | Challenges |
|---|---|---|---|
| Core Synthesis | Boron coordination and cyclization | Inert atmosphere, moisture control | Boron sensitivity, side reactions |
| Difluorination | Fluorination with DAST or Selectfluor | Temperature control, reagent purity | Over-fluorination, decomposition |
| Pyrrole Functionalization | Electrophilic substitution or Pd-catalyzed cross-coupling | Catalyst choice, solvent | Regioselectivity, catalyst poisoning |
| Amide Bond Formation | Carbodiimide-mediated coupling | pH control, mild conditions | Tetrazine stability, side reactions |
| Tetrazine Incorporation | Condensation and methylation | Reaction time, temperature | Tetrazine ring sensitivity |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts
Scientific Research Applications
Fluorescence Imaging
One of the primary applications of this compound lies in its use as a fluorescent probe. The unique structural features of the compound allow it to exhibit strong fluorescence properties which are crucial for imaging techniques.
Case Studies
Recent studies have demonstrated the efficacy of BODIPY derivatives in live cell imaging. For instance, the compound has been used to visualize cellular processes by tagging specific biomolecules within cells without causing significant toxicity .
Biosensing Technologies
The compound's ability to interact with various biological analytes positions it as a valuable tool in biosensing applications.
Sensor Development
The incorporation of this compound into biosensor platforms allows for the detection of specific biomolecules such as proteins and nucleic acids through fluorescence resonance energy transfer (FRET) mechanisms.
Practical Applications
In one study, a biosensor utilizing this compound was developed to detect cancer biomarkers with high sensitivity and specificity, showcasing its potential for early diagnosis .
Medicinal Chemistry
The medicinal properties of the compound are also noteworthy, particularly in drug development.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Preliminary data suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis induction.
Targeted Drug Delivery
The unique chemical structure enables conjugation with targeting moieties to enhance drug delivery systems. This approach can improve therapeutic efficacy while minimizing side effects by directing drugs specifically to cancerous tissues .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoro and pyrrole groups play a crucial role in binding to these targets, while the tetrazine and phenyl groups enhance its stability and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural and Functional Group Analogues
Table 1: Key Structural Features and Functional Group Comparisons
Key Insights:
- Boron-Nitrogen Tricyclic Systems : Compared to benzoxaboroles, the target compound’s tricyclic system offers enhanced aromatic stability due to conjugation between boron, nitrogen, and fluorine . This may improve metabolic resistance compared to simpler boron heterocycles.
- Tetrazine Reactivity : The 6-methyltetrazine group enables rapid IEDDA reactions with strained alkenes/alkynes, similar to other tetrazine derivatives used in bioorthogonal labeling . However, steric hindrance from the methyl group may slow kinetics relative to unsubstituted tetrazines.
- Propanamide Linker : Unlike rigid amides (e.g., in peptides), the propanamide’s flexibility may enhance solubility and reduce crystallinity, similar to polyethylene glycol (PEG) modifications in biologics .
Electronic and Reactivity Profiles
Table 2: Electronic Effects and Reactivity
Key Insights:
- Electron-Deficient Tricyclic Core : The boron-fluorine and azonia groups create a polarized electronic environment, enhancing electrophilic reactivity compared to purely hydrocarbon-based aromatics like benzene .
- Steric vs. Electronic Trade-offs: While the methyl group on tetrazine slows IEDDA kinetics, it may reduce nonspecific binding in biological systems, a feature exploited in targeted drug delivery .
Table 3: Application-Specific Comparisons
Biological Activity
The compound 3-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide is a complex organic molecule with potential applications in medicinal chemistry due to its unique structural features and biological activity. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 1551.739 g/mol. It features multiple functional groups including azonia, boron units, and various aromatic rings that contribute to its biological properties.
Key Structural Features:
| Feature | Description |
|---|---|
| Molecular Formula | C82H139B F2 N2 O18 P2 |
| Molecular Weight | 1551.739 g/mol |
| Chiral Centers | 3 |
| Aromatic Bonds | Present |
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its potential as an anticancer agent and its effects on cellular processes.
Anticancer Activity
Recent studies have indicated that the compound exhibits significant anticancer properties through mechanisms such as:
- Inhibition of Tumor Growth : The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis. It appears to affect the expression levels of pro-apoptotic and anti-apoptotic proteins.
Other Biological Activities
In addition to its anticancer properties, this compound has been studied for other biological activities:
- Antimicrobial Activity : Preliminary tests suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Fluorescent Properties : The unique structure allows it to function as a fluorescent probe in biological imaging applications.
Q & A
Q. What synthetic strategies are recommended for the preparation of this complex heterocyclic compound?
A multi-step approach is typically employed, starting with the assembly of the tricyclic boranuida core, followed by functionalization of the tetrazine moiety. Key steps include:
- Diazonium coupling : For introducing the pyrrole group (see for analogous diazonium salt reactions).
- Tetrazine ligation : The 6-methyl-1,2,4,5-tetrazine group can be introduced via inverse electron-demand Diels-Alder (IEDDA) reactions under mild conditions (e.g., room temperature in DMF with K₂CO₃, as in ).
- Amide coupling : Use HATU or similar activating agents for final propanamide formation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?
- Single-crystal X-ray diffraction : Resolves the boranuida tricyclic system’s stereochemistry and confirms bond lengths (e.g., mean C–C bond precision of 0.005 Å, as in ).
- NMR spectroscopy : ¹⁹F NMR is critical for verifying difluoro and trifluoromethyl groups, while ¹H/¹³C NMR identifies pyrrole and tetrazine protons .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., 394–400 g/mol range for similar compounds in ) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Use HPLC or LC-MS to monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks).
- pH-dependent kinetics : Measure hydrolysis rates in buffered solutions (pH 1–13) using UV-Vis or fluorescence spectroscopy (as in for analogous aldehydes) .
Advanced Research Questions
Q. How can experimental designs elucidate the reaction mechanism of the tetrazine moiety in bioorthogonal applications?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated tetrazine to identify rate-determining steps.
- Computational modeling : Pair experimental data with quantum mechanical (QM) calculations (e.g., DFT for transition-state analysis) to validate IEDDA pathways (see for reaction path search methods) .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Feedback-loop optimization : Integrate computational results (e.g., activation energies from QM) with high-throughput screening (HTS) to iteratively refine reaction conditions (as in ’s ICReDD methodology).
- Statistical analysis : Apply multivariate regression to identify outliers in datasets (e.g., contradictory yields vs. predicted electronic parameters) .
Q. How can researchers optimize reaction yields using design of experiments (DOE)?
- Factorial design : Vary parameters like solvent polarity (DMF vs. ACN), temperature (0–80°C), and catalyst loading to identify optimal conditions.
- Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to maximize yield (as in ’s sensory-to-chemistry linkage) .
Q. What advanced techniques validate the compound’s interactions in biological systems?
- Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., tetrazine-conjugated antibodies).
- Hyphenated LC-MS/MS : Quantify metabolic byproducts in cell lysates (see for derivatization protocols) .
Methodological Challenges and Solutions
Q. What computational approaches model the boron-containing tricyclic core’s electronic properties?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Molecular dynamics (MD) : Simulate solvent effects on conformational stability (e.g., in aqueous vs. DMSO environments) .
Q. How can researchers address instability during in vitro biological assays?
Q. What methodologies analyze structure-activity relationships (SAR) for the tetrazine-pyrrole hybrid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
